

Physicochemical properties of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2-chloro-3,5-dimethylbenzene

Cat. No.: B1437876

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-Bromo-2-chloro-3,5-dimethylbenzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of **1-Bromo-2-chloro-3,5-dimethylbenzene**. As a polysubstituted aromatic compound, its characteristics are defined by the interplay of its halogen and alkyl functional groups, making it a molecule of interest in synthetic chemistry and as a potential building block in drug discovery.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical compound is to establish its precise identity through its nomenclature, molecular formula, and three-dimensional structure.

Nomenclature and Chemical Identifiers

- IUPAC Name: **1-bromo-2-chloro-3,5-dimethylbenzene**[\[1\]](#)
- Synonyms: 5-Bromo-4-chloro-m-xylene[\[1\]](#)
- CAS Number: 933585-12-7[\[1\]](#)

- Molecular Formula: C₈H₈BrCl[1]
- InChI Key: XWIPLQBBRKEAKB-UHFFFAOYSA-N[1]

Molecular Structure

The arrangement of atoms in **1-Bromo-2-chloro-3,5-dimethylbenzene** dictates its reactivity and physical properties. The benzene ring is substituted with two electron-donating methyl groups and two electron-withdrawing halogen atoms. The relative positions of these substituents create a specific electronic and steric environment.

Caption: 2D structure of **1-Bromo-2-chloro-3,5-dimethylbenzene**.

Physicochemical Data

The physical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data for **1-Bromo-2-chloro-3,5-dimethylbenzene** is primarily based on computational models due to its specialized nature.

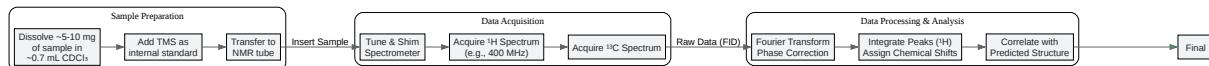
Property	Value	Source
Molecular Weight	219.50 g/mol	PubChem[1]
Monoisotopic Mass	217.94979 Da	PubChem[1]
XLogP3	4.2	PubChem (Computed)[1]
Hydrogen Bond Donors	0	PubChem (Computed)[1]
Hydrogen Bond Acceptors	0	PubChem (Computed)[1]
Rotatable Bond Count	0	PubChem (Computed)[1]
Topological Polar S.A.	0 Å ²	PubChem (Computed)[1]
Heavy Atom Count	10	PubChem (Computed)[1]

Expert Insight: The high XLogP3 value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents like hexane and toluene. This

is a crucial consideration for choosing solvent systems for synthesis, purification, and formulation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **1-Bromo-2-chloro-3,5-dimethylbenzene** requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.


Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Technique: NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

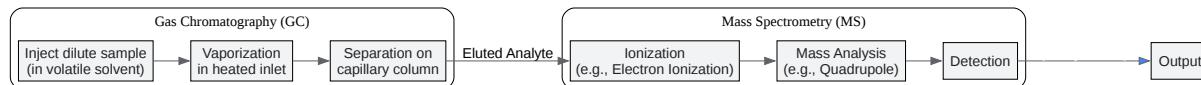
Expected Spectral Features:

- ^1H NMR:
 - Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The proton at position 4 (between the two halogens) and the proton at position 6 will have distinct chemical shifts due to the different neighboring substituents.
 - Methyl Protons: Two singlets are expected for the two methyl groups (typically δ 2.2-2.5 ppm). Their chemical environments are non-equivalent, leading to separate signals.
- ^{13}C NMR:
 - Eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The carbons bonded to the bromine and chlorine atoms will be significantly influenced by the halogens' electronegativity and can be identified by their characteristic chemical shifts.

Experimental Workflow: NMR Analysis A standard protocol for NMR analysis serves as a self-validating system to ensure accurate structural assignment.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR-based structural verification.


Mass Spectrometry (MS)

Causality Behind the Technique: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This allows for unambiguous confirmation of the molecular formula and offers clues about the molecule's structural components.

Expected Spectral Features:

- **Molecular Ion (M⁺):** A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in four major peaks for the intact molecule:
 - M⁺ (C₈H₈⁷⁹Br³⁵Cl)
 - M+2 (containing either ⁸¹Br or ³⁷Cl)
 - M+4 (containing ⁸¹Br and ³⁷Cl)
- **Fragmentation:** Common fragmentation pathways would involve the loss of a bromine radical (M-79/81), a chlorine radical (M-35/37), or a methyl radical (M-15).

Experimental Workflow: GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this, providing both separation from impurities and mass analysis.

[Click to download full resolution via product page](#)

Caption: Typical workflow for purity and identity analysis using GC-MS.

Vibrational Spectroscopy (IR & Raman)

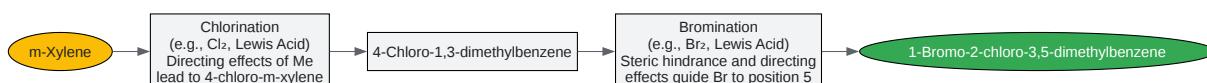
Causality Behind the Technique: Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Specific bonds and functional groups absorb energy at characteristic frequencies, creating a unique "fingerprint" spectrum. For halogenated benzenes, these techniques are excellent for confirming the presence of the aromatic ring and the carbon-halogen bonds.^[2]

Expected Spectral Features:

- Aromatic C-H Stretch: Weak to medium bands above 3000 cm^{-1} .
- Alkyl C-H Stretch: Medium to strong bands just below 3000 cm^{-1} .
- Aromatic C=C Bends: Sharp bands in the 1450-1600 cm^{-1} region.
- C-Cl Stretch: Strong band typically in the 600-800 cm^{-1} region.
- C-Br Stretch: Strong band typically in the 500-600 cm^{-1} region.

The substitution pattern on the benzene ring also gives rise to a characteristic pattern of overtone and combination bands in the near-infrared region, which can be correlated with the positions of the substituents.^[2]

Chemical Reactivity and Synthetic Considerations


The chemical behavior of **1-Bromo-2-chloro-3,5-dimethylbenzene** is governed by the electronic effects of its substituents.

- Methyl Groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.
- Halogens (-Br, -Cl): These are deactivating due to their inductive electron withdrawal but are also ortho and para directors because of resonance-based electron donation from their lone pairs.

The overall reactivity of the ring towards electrophilic aromatic substitution is reduced compared to xylene but is likely to be higher than dihalobenzenes. The positions for further substitution will be determined by the complex interplay of these directing effects.

Computational models can be employed to predict the most likely sites of reaction by calculating the energies of the intermediates for substitution at each available position.[3]

Plausible Synthetic Pathway: A logical synthesis would start from a commercially available precursor like m-xylene. The sequence of halogenation is critical to achieving the desired substitution pattern.

[Click to download full resolution via product page](#)

Caption: A plausible high-level synthetic route to the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Bromo-2-chloro-3,5-dimethylbenzene** is not widely available, data from structurally similar halo-dimethylbenzenes provides a strong basis for safe handling protocols.[4][5][6]

- Hazards:

- Likely to be harmful if swallowed or inhaled.[6]
- Causes skin and serious eye irritation.[5][6]
- May cause respiratory irritation.[5]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably a chemical fume hood.[4]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]
 - Avoid breathing vapors or mist.[4]
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]
 - Keep away from heat, sparks, and open flames.[5]
 - Incompatible with strong oxidizing agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-chloro-3,5-dimethylbenzene | C8H8BrCl | CID 44891126 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Physicochemical properties of 1-Bromo-2-chloro-3,5-dimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437876#physicochemical-properties-of-1-bromo-2-chloro-3-5-dimethylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com